4-Methylthiazole-2-carbaldehyde

描述

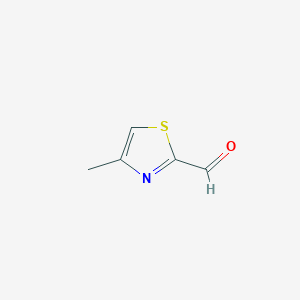

Structure

3D Structure

属性

IUPAC Name |

4-methyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-3-8-5(2-7)6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMCQLLAIMUVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401370 | |

| Record name | 4-Methylthiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13750-68-0 | |

| Record name | 4-Methylthiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylthiazole-5-carbaldehyde

A Note on Nomenclature: This document provides a comprehensive overview of 4-Methylthiazole-5-carbaldehyde (CAS No. 82294-70-0). While the initial query specified 4-Methylthiazole-2-carbaldehyde, publicly available scientific literature and chemical databases predominantly feature data on the -5-carbaldehyde isomer, a critical intermediate in pharmaceutical synthesis.

I. Core Compound Identification and Properties

4-Methylthiazole-5-carbaldehyde is a heterocyclic aldehyde containing a thiazole ring substituted with a methyl and a formyl group. It is a key building block in the synthesis of various pharmaceutical compounds, most notably the cephalosporin antibiotic, Cefditoren pivoxil.[1][2]

Table 1: Chemical and Physical Properties of 4-Methylthiazole-5-carbaldehyde

| Property | Value | Source |

| CAS Number | 82294-70-0 | [3] |

| Molecular Formula | C₅H₅NOS | [3] |

| Molecular Weight | 127.16 g/mol | |

| IUPAC Name | 4-methyl-1,3-thiazole-5-carbaldehyde | [3] |

| Synonyms | 4-Methyl-5-thiazolecarboxaldehyde, 5-Formyl-4-methylthiazole | [3] |

| Appearance | White to light solid | |

| Melting Point | 74-78 °C | |

| Boiling Point | 228.10 °C (estimated) | [4] |

| Solubility | Water: 7956 mg/L at 25 °C (estimated) | [4] |

| Purity | >98.0% (GC) |

II. Safety and Handling

4-Methylthiazole-5-carbaldehyde is classified as a hazardous substance that can cause serious eye damage.[3][5] Proper personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn when handling this compound.[5][6]

Table 2: GHS Safety Information for 4-Methylthiazole-5-carbaldehyde

| Category | Information | Source |

| Pictogram | [5] | |

| Signal Word | Danger | [5] |

| Hazard Statement | H318: Causes serious eye damage | [5] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P317: Get medical help. | [5] |

III. Experimental Protocols: Synthesis of 4-Methylthiazole-5-carbaldehyde

The synthesis of 4-Methylthiazole-5-carbaldehyde is well-documented, with several methods reported in scientific literature and patents. A common and efficient method involves the oxidation of 4-methyl-5-hydroxymethyl-thiazole.[2] Another established method is the palladium-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[7]

A. Synthesis via Oxidation of 4-Methyl-5-hydroxymethyl-thiazole

This method utilizes an oxidizing agent to convert the hydroxymethyl group to a formyl group.[2]

-

Materials: 4-Methyl-5-hydroxymethyl-thiazole, Dichloromethane, Sodium bicarbonate solution, Potassium bromide (KBr) solution, TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy).

-

Procedure:

-

Dissolve 4-Methyl-5-hydroxymethyl-thiazole in dichloromethane.

-

Add a sodium bicarbonate solution and stir the mixture.

-

Cool the reaction mass to 0°C.

-

Add a KBr solution and TEMPO to the cooled mixture.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, separate the organic layer (dichloromethane).

-

Dry the organic layer over sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain 4-methyl-5-formyl-1,3-thiazole.[1]

-

B. Synthesis via Hydrogenation of 4-Methylthiazole-5-carboxylic acid chloride

This eco-friendly method involves the catalytic hydrogenation of the corresponding acid chloride.[7]

-

Materials: 4-Methylthiazole-5-carboxylic acid, Thionyl chloride, Xylene, Pd/BaSO₄ catalyst.

-

Procedure:

-

Prepare 4-methylthiazole-5-carboxylic acid chloride by reacting 4-methylthiazole-5-carboxylic acid with thionyl chloride and then removing the excess thionyl chloride under reduced pressure.[7]

-

Add xylene to the newly prepared carboxylic acid chloride.

-

Add the Pd/BaSO₄ catalyst to the mixture.

-

Heat the mixture to 140°C while passing hydrogen gas through it.

-

Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture and extract it with 10% HCl.

-

Neutralize the aqueous solution to a pH of 8 with sodium carbonate.

-

Extract the product with chloroform.

-

Distill the chloroform to obtain the pure product.[7]

-

IV. Applications in Drug Development

The thiazole moiety is a significant pharmacophore in drug discovery due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] 4-Methylthiazole-5-carbaldehyde, as a key intermediate, plays a crucial role in the synthesis of complex thiazole-containing drugs. Its primary application is in the production of Cefditoren pivoxil, a third-generation oral cephalosporin antibiotic.[1][2] The development of efficient and environmentally friendly synthesis methods for this aldehyde is therefore of significant interest to the pharmaceutical industry.[7]

V. Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-Methylthiazole-5-carbaldehyde.

Caption: Synthesis pathways for 4-Methylthiazole-5-carbaldehyde.

References

- 1. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 2. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 3. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylthiazole-carbaldehyde Isomers

Disclaimer: Initial research indicates that the requested compound, 4-Methylthiazole-2-carbaldehyde, is not a readily available or well-documented chemical entity. This guide will therefore focus on the two commercially available and well-characterized isomers: 4-Methylthiazole-5-carbaldehyde and 2-Methylthiazole-4-carbaldehyde , with a primary emphasis on the former due to the extensive availability of data. It is presumed that the user's interest lies in one of these isomers.

This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, and synthesis protocols for 4-Methylthiazole-5-carbaldehyde and a comparative summary for 2-Methylthiazole-4-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

4-Methylthiazole-5-carbaldehyde

4-Methylthiazole-5-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals, most notably the third-generation cephalosporin antibiotic, Cefditoren pivoxil[1][2].

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Methylthiazole-5-carbaldehyde is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅NOS | [3] |

| Molecular Weight | 127.16 g/mol | |

| CAS Number | 82294-70-0 | [3] |

| IUPAC Name | 4-methyl-1,3-thiazole-5-carbaldehyde | [3] |

| Synonyms | 5-Formyl-4-methylthiazole, 4-Methyl-5-thiazolecarboxaldehyde | [3] |

| Appearance | Solid | [4] |

| Melting Point | 74-78 °C | |

| Boiling Point | 118 °C at 21 mmHg | [4] |

| Solubility | Soluble in water (est. 7956 mg/L at 25 °C) | [5] |

| InChI | 1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | [3] |

| SMILES | CC1=C(SC=N1)C=O | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 4-Methylthiazole-5-carbaldehyde.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (300 MHz, CDCl₃): δ 10.11 (s, 1H, -CHO), 8.95 (s, 1H, 2-CH), 2.76 (s, 3H, -CH₃)[2].

-

¹³C-NMR (75 MHz, CDCl₃): δ 182.42 (-CHO), 161.84 (C5), 158.85 (C2), 132.84 (C4), 16.22 (-CH₃)[2].

1.2.2. Infrared (IR) Spectroscopy

-

FTIR (KBr, cm⁻¹): 3447 (m, w), 3091 (s), 2869 (s), 1660 (s, C=O stretch), 1522 (s), 1409 (s), 1319 (s)[2]. The spectrum is also available via ATR-IR[3].

1.2.3. Mass Spectrometry (MS)

-

GC-MS: The mass spectrum shows a top peak at m/z 127, corresponding to the molecular ion [M]⁺. Other significant peaks are observed at m/z 71 and 45[3].

Chemical Synthesis

Several synthetic routes for 4-Methylthiazole-5-carbaldehyde have been reported. A common and efficient method involves the oxidation of 4-methyl-5-hydroxymethylthiazole or the reduction of a 4-methylthiazole-5-carboxylic acid derivative[1][2].

1.3.1. Experimental Protocol: Oxidation of 4-Methyl-5-hydroxymethylthiazole

This protocol is based on the oxidation using sodium hypochlorite in the presence of a TEMPO catalyst[1].

Materials:

-

4-Methyl-5-hydroxymethylthiazole

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Potassium bromide (KBr) solution

-

TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, free radical)

-

Sodium hypochlorite (NaOCl) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Methyl-5-hydroxymethylthiazole in dichloromethane.

-

Add sodium bicarbonate solution and stir for 5-10 minutes at 30-32°C.

-

Cool the reaction mixture to 0°C.

-

Add KBr solution and TEMPO in a single lot.

-

Slowly add sodium hypochlorite solution over 1 hour, maintaining the temperature at 0-2°C.

-

Monitor the reaction progress by HPLC.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with alkaline solution and then brine.

-

Dry the organic layer over sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain 4-Methyl-5-formyl-1,3-thiazole.

1.3.2. Experimental Protocol: Rosenmund Reduction of 4-Methylthiazole-5-carboxylic acid chloride

This eco-friendly method involves the palladium-catalyzed hydrogenation of the corresponding acid chloride[2].

Materials:

-

4-Methylthiazole-5-carboxylic acid

-

Thionyl chloride

-

Xylene

-

Pd/BaSO₄ catalyst

-

Hydrogen gas

-

10% Hydrochloric acid

-

Sodium carbonate

-

Chloroform

Procedure:

-

Synthesis of 4-methylthiazole-5-carboxylic acid chloride: Reflux 4-methylthiazole-5-carboxylic acid with thionyl chloride for 2 hours. Distill off excess thionyl chloride under reduced pressure. The crude product is used directly in the next step.

-

Hydrogenation: Add xylene to the freshly prepared carboxylic acid chloride.

-

Add the Pd/BaSO₄ catalyst to the mixture.

-

Heat the mixture to 140°C and pass hydrogen gas through it.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture and extract with 10% HCl.

-

Neutralize the aqueous solution to pH 8 with sodium carbonate.

-

Extract the product with chloroform.

-

Distill the chloroform to obtain the pure product.

Synthesis Workflow Diagrams

References

- 1. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 | TCI AMERICA [tcichemicals.com]

- 5. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]

Elucidation and Confirmation of the 4-Methylthiazole-2-carbaldehyde Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation and confirmation of 4-Methylthiazole-2-carbaldehyde. Given the limited availability of published experimental data for this specific isomer, this document leverages data from the closely related and well-characterized isomer, 4-Methylthiazole-5-carbaldehyde, as a comparative reference. Furthermore, it outlines the standard experimental protocols for spectroscopic and chromatographic techniques that are fundamental to the structural analysis of such heterocyclic aldehydes. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of thiazole derivatives in drug discovery and development.

Introduction

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise substitution pattern on the thiazole nucleus is critical for biological activity, making unambiguous structure determination an essential aspect of drug development. This compound is a heterocyclic aldehyde with potential applications as a building block in the synthesis of more complex molecules. Its structural confirmation relies on a combination of modern spectroscopic techniques.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.

Spectroscopic Data Analysis

While specific experimental spectral data for this compound is not extensively available in peer-reviewed literature, we can predict the expected spectral characteristics based on fundamental principles and comparison with the closely related isomer, 4-Methylthiazole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for 4-Methylthiazole-5-carbaldehyde

| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 4-Methylthiazole-5-carbaldehyde | Multiplicity | Coupling Constant (J) |

| Aldehyde-H | ~9.9 - 10.1 | 10.1 | s | N/A |

| Thiazole-H (C5-H) | ~7.5 - 7.7 | 8.8 | s | N/A |

| Methyl-H (C4-CH₃) | ~2.5 - 2.7 | 2.8 | s | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for 4-Methylthiazole-5-carbaldehyde

| Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 4-Methylthiazole-5-carbaldehyde |

| C=O (Aldehyde) | ~185 | 184.2 |

| C2 (Thiazole) | ~168 | 152.9 |

| C4 (Thiazole) | ~155 | 163.3 |

| C5 (Thiazole) | ~125 | 130.1 |

| CH₃ (Methyl) | ~17 | 16.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for an aldehyde is the C=O stretch.

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 4-Methylthiazole-5-carbaldehyde |

| C-H (Aldehyde) | Stretch | ~2820 and ~2720 | Not specified |

| C=O (Aldehyde) | Stretch | ~1690 - 1710 | ~1680 |

| C=N (Thiazole) | Stretch | ~1500 - 1600 | Not specified |

| C-H (Aromatic/Methyl) | Stretch | ~2900 - 3100 | Not specified |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Value | Experimental Value for 4-Methylthiazole-5-carbaldehyde |

| Molecular Weight | 127.16 g/mol | 127.17 g/mol [1] |

| Molecular Ion (M⁺) | m/z 127 | m/z 127[1] |

| Key Fragments | m/z 126 (M-H)⁺, m/z 99 (M-CO)⁺, m/z 84 (M-CO-CH₃)⁺ | m/z 126, m/z 98, m/z 71, m/z 58 |

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

-

-

Gas Chromatography (GC) Method:

-

Injector temperature: 250 °C.

-

Oven program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230 °C.

-

Synthesis Pathway and Workflow

A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, 4-Methylthiazole-2-methanol. This precursor can be synthesized via a Hantzsch-type thiazole synthesis.

Caption: Proposed synthesis of this compound.

Structure Confirmation Workflow

The logical workflow for confirming the structure of a newly synthesized batch of this compound is outlined below.

Caption: Workflow for structure confirmation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined application of NMR, IR, and Mass Spectrometry. While direct experimental data for this specific isomer is scarce, a robust analytical approach, guided by the principles outlined in this document and comparison with closely related analogs, can lead to its unambiguous characterization. The provided protocols and workflows serve as a practical guide for researchers in the field of medicinal chemistry and drug development, ensuring the accurate identification of novel thiazole-based compounds.

References

A Comprehensive Technical Guide to the Theoretical and Molecular Modeling of 4-Methylthiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Methylthiazole-2-carbaldehyde. While direct experimental and computational studies on this specific isomer are limited in published literature, this document outlines a robust framework for its molecular modeling and analysis. The protocols and data presented are based on established computational studies of analogous thiazole-containing compounds, offering a predictive insight into its structural, spectroscopic, electronic, and receptor-binding properties. This guide is intended to serve as a foundational resource for researchers initiating computational investigations into this compound for applications in drug discovery and materials science.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in drug development, present in a wide array of biologically active compounds.[1][2] The substituent pattern on the thiazole ring significantly influences its physicochemical properties and biological activity. This compound is a specific isomer whose aldehyde functional group at the 2-position and methyl group at the 4-position present unique electronic and steric characteristics for molecular interactions.

Theoretical studies and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthesis and experimental testing.[2] This guide details the application of Density Functional Theory (DFT) and molecular docking simulations to elucidate the characteristics of this compound.

Computational Methodology

The primary method for theoretical analysis of organic molecules is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[1][3] Time-Dependent DFT (TD-DFT) is employed for simulating electronic absorption spectra.[4]

Geometric Optimization and Vibrational Frequencies

The initial step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation.

Protocol:

-

Initial Structure: The 3D structure of this compound is drawn using molecular visualization software.

-

Computational Method: Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[5][6]

-

Basis Set: A common and robust basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution.[5][7]

-

Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical FT-IR and Raman spectra.[3]

Electronic Properties

Analysis of electronic properties provides insight into the molecule's reactivity, stability, and potential for intermolecular interactions.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing chemical reactivity and kinetic stability.[5][8]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1][5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization.[4][9]

-

Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to evaluate the molecule's potential for NLO applications.[5]

Spectroscopic Simulation

Theoretical calculations can predict various spectra, which are invaluable for interpreting experimental data.

Protocol:

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[3]

-

UV-Vis Spectroscopy: Electronic transitions and the corresponding absorption wavelengths are calculated using TD-DFT methods.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[10][11]

Protocol:

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Protein Preparation: The crystal structure of a target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

-

Grid Generation: A docking grid is defined around the active site of the protein.

-

Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore possible binding poses of the ligand within the protein's active site.

-

Analysis: The resulting poses are ranked based on their predicted binding energy (affinity). The pose with the lowest binding energy is analyzed for key interactions like hydrogen bonds and hydrophobic contacts.[2]

Caption: A flowchart illustrating the general workflow for the computational study of a small molecule.

Predicted Molecular Properties

The following tables summarize the expected quantitative data for this compound based on computational studies of similar thiazole derivatives.[1][3][5][6]

Structural Parameters

The geometry of the thiazole ring is planar, and the key structural parameters are crucial for understanding its reactivity.

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | S1–C2 | ~1.76 |

| C2–N3 | ~1.31 | |

| N3–C4 | ~1.39 | |

| C4–C5 | ~1.37 | |

| C5–S1 | ~1.72 | |

| C2–C(aldehyde) | ~1.48 | |

| C4–C(methyl) | ~1.50 | |

| Bond Angle (°) | C5–S1–C2 | ~89.5 |

| S1–C2–N3 | ~115.0 | |

| C2–N3–C4 | ~110.5 | |

| N3–C4–C5 | ~116.0 | |

| C4–C5–S1 | ~109.0 | |

| Table 1: Predicted optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |

Spectroscopic Data

Theoretical spectra provide fingerprints for molecular identification.

| Analysis Type | Group/Atom | Predicted Wavenumber (cm⁻¹)/Shift (ppm) |

| FT-IR | C=O stretch (ald.) | ~1680 - 1700 |

| C=N stretch (ring) | ~1550 - 1580 | |

| C-H stretch (ald.) | ~2820 - 2850 | |

| C-H stretch (methyl) | ~2920 - 2980 | |

| 1H NMR | H (aldehyde) | ~9.8 - 10.1 |

| H (C5 of ring) | ~7.9 - 8.2 | |

| H (methyl) | ~2.5 - 2.8 | |

| 13C NMR | C (aldehyde) | ~180 - 185 |

| C2 (ring) | ~160 - 165 | |

| C4 (ring) | ~150 - 155 | |

| C5 (ring) | ~120 - 125 | |

| C (methyl) | ~15 - 20 | |

| Table 2: Predicted key spectroscopic data for this compound. |

Electronic and Reactivity Descriptors

FMO analysis is fundamental to predicting chemical behavior. A smaller HOMO-LUMO gap suggests higher reactivity.[8][12]

| Parameter | Symbol | Predicted Value (eV) | Implication |

| HOMO Energy | EHOMO | ~ -6.5 to -7.0 | Electron-donating ability |

| LUMO Energy | ELUMO | ~ -2.0 to -2.5 | Electron-accepting ability |

| Energy Gap | ΔE | ~ 4.0 to 5.0 | Chemical reactivity and kinetic stability |

| Ionization Potential | IP | ~ 6.5 to 7.0 | Energy to remove an electron |

| Electron Affinity | EA | ~ 2.0 to 2.5 | Energy released when gaining an electron |

| Chemical Hardness | η | ~ 2.0 to 2.5 | Resistance to change in electron distribution |

| Table 3: Predicted electronic properties and global reactivity descriptors. |

Molecular Docking and Drug Development Potential

Given the prevalence of the thiazole scaffold in approved drugs, this compound is a candidate for investigation as an inhibitor of various enzymes. For illustrative purposes, a hypothetical docking study against a relevant target, such as a kinase or a bacterial enzyme, can be performed.

| Target Protein (Hypothetical) | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| β-ketoacyl-ACP synthase (FabH) | 1HNJ | -6.0 to -8.0 | CYS, HIS, PHE | Hydrogen bond with C=O; Pi-sulfur; Hydrophobic |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2XIR | -6.5 to -8.5 | CYS, ASP, LYS | Hydrogen bond with C=O; Pi-alkyl; Electrostatic |

| Table 4: Exemplary molecular docking results illustrating potential interactions. |

The aldehyde group is expected to act as a hydrogen bond acceptor, while the thiazole ring can engage in π-stacking, π-sulfur, and hydrophobic interactions.[6] These predictive studies are crucial for identifying potential lead compounds in the early stages of drug discovery.

Caption: The central role of optimized geometry in subsequent computational analyses.

Conclusion

This technical guide outlines a comprehensive computational strategy for the in-depth characterization of this compound. By leveraging DFT calculations, researchers can obtain reliable predictions of its structural, spectroscopic, and electronic properties. Furthermore, molecular docking simulations provide a powerful tool to explore its potential as a bioactive agent by identifying putative protein targets and elucidating binding mechanisms. The methodologies and predictive data presented herein establish a foundation for future experimental work, accelerating the exploration of this compound in medicinal chemistry and materials science.

References

- 1. irjweb.com [irjweb.com]

- 2. wjarr.com [wjarr.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Thiazole-Based Aldehydes

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of thiazole-based aldehydes, a class of compounds that has garnered significant attention in medicinal chemistry and drug development. This document, intended for researchers, scientists, and drug development professionals, details the evolution of synthetic methodologies, presents quantitative data for key reactions, and outlines experimental protocols for their preparation.

Introduction: The Emergence of Thiazole Aldehydes

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in a multitude of biologically active compounds, including vitamin B1 (thiamine).[1][2] The introduction of an aldehyde functional group onto this versatile ring system unlocked new avenues for synthetic transformations and the development of novel therapeutic agents. Thiazole-based aldehydes have since become crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] This guide traces the historical milestones in the synthesis of these important building blocks, from early methods to modern, more efficient protocols.

Historical Perspective and Key Milestones

The journey to synthesize thiazole-based aldehydes is intrinsically linked to the broader history of thiazole chemistry. While the Hantzsch thiazole synthesis, discovered in 1887, provided a foundational method for constructing the thiazole ring, the specific introduction of an aldehyde group evolved through various synthetic strategies.[4][5]

An early example of a thiazole aldehyde synthesis was reported in 1939 for the preparation of 4-methyl-5-formyl-thiazole, a key intermediate. This multi-step process began with ethyl 4-methylthiazole-5-carboxylate, which was converted through an amide to a nitrile, and subsequently to the aldehyde.[3] Over the decades, more direct and efficient methods were developed, significantly improving the accessibility of these compounds.

Key historical developments in the synthesis of thiazole-based aldehydes include:

-

Oxidation of Methylthiazoles: A straightforward approach involves the direct oxidation of a methyl group attached to the thiazole ring.[6]

-

Hydrolysis of Dihalomethylthiazoles: The hydrolysis of 2-(dihalomethyl)thiazole derivatives provides a route to the corresponding aldehyde.[6]

-

The Sommelet Reaction: This classic organic reaction, which converts a benzyl halide to an aldehyde using hexamine and water, was successfully applied to the synthesis of thiazole aldehydes from their corresponding halomethyl derivatives.[7][8]

-

The Vilsmeier-Haack Reaction: This formylation reaction, which utilizes a Vilsmeier reagent (typically formed from DMF and phosphorus oxychloride) to introduce an aldehyde group to electron-rich aromatic rings, proved to be a valuable tool for the synthesis of thiazole aldehydes.[9][10]

-

Organometallic Approaches: The use of organolithium and Grignard reagents marked a significant advancement. By treating a halogenated thiazole with a strong base or magnesium, a nucleophilic thiazole species is generated, which can then react with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde.[11] These methods offer high yields and milder reaction conditions compared to some of the earlier, more harsh techniques.

Comparative Analysis of Synthetic Methodologies

The evolution of synthetic methods for thiazole-based aldehydes has been driven by the pursuit of higher yields, milder reaction conditions, and greater functional group tolerance. The following table summarizes quantitative data for some of the key synthetic routes.

| Method | Thiazole Aldehyde | Starting Material | Key Reagents | Yield (%) | Reference |

| Grignard Reaction | 2-Thiazolecarboxaldehyde | 2-Bromothiazole | Mg, Ethyl Bromide, DMF | 70.5 (pure) | |

| Oxidation | 4-Methyl-5-formyl-thiazole | 4-Methyl-5-hydroxymethyl-thiazole | Pyridinium chlorochromate (PCC) | 72-76 | [3] |

| Sommelet Reaction | Heterocyclic Aldehydes | Heteroarylmethyl bromides | Hexamethylenetetramine (HMTA), Acetic Acid | 50-57 | [7] |

| Vilsmeier-Haack | 4-Formylpyrazoles | Hydrazones | DMF, POCl₃ | Good to Excellent | [12] |

| Diazotization | 2-Thiazolecarboxaldehyde | 2-Aminothiazole | - | ~10 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of thiazole-based aldehydes.

Synthesis of 2-Thiazolecarboxaldehyde via Grignard Reaction

This protocol is adapted from a patented procedure and demonstrates a high-yielding synthesis.[6]

Step 1: Preparation of 2-Bromothiazolyl Grignard Reagent

-

To a 500 mL four-necked flask, add 200 mL (0.40 mol) of a 2 mol/L solution of ethylmagnesium bromide in tetrahydrofuran.

-

Cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add 59 g (0.36 mol) of 2-bromothiazole dropwise over approximately 30 minutes, maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for 2 hours to ensure complete formation of the Grignard reagent.

Step 2: Preparation of 2-Thiazolecarboxaldehyde

-

In a separate 1000 mL four-necked flask, add 200 mL of toluene and 73 g (1.0 mol) of N,N-dimethylformamide (DMF).

-

Cool the mixture to 5-10 °C with stirring.

-

Slowly add the previously prepared 2-bromothiazolyl Grignard reagent solution to the DMF mixture.

-

After the addition is complete, continue stirring at 10 °C for approximately 12 hours.

-

Slowly add the reaction mixture to a solution of 400 mL of 15% sulfuric acid while maintaining the temperature below 20 °C.

-

Stir for 30 minutes, then allow the layers to separate. Extract the aqueous layer twice with 200 mL of toluene.

-

Combine the organic layers, wash with 100 mL of water, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 2-thiazolecarboxaldehyde.

General Protocol for the Sommelet Reaction

This general protocol is based on the established Sommelet reaction for the conversion of benzyl halides to aldehydes.[7][8]

-

React the corresponding heteroarylmethyl halide with hexamethylenetetramine (HMTA) in a suitable solvent (e.g., chloroform) to form the quaternary ammonium salt.

-

Isolate the resulting hexaminium salt.

-

Hydrolyze the salt by heating in an aqueous acidic medium, such as 50% acetic acid.

-

After cooling, neutralize the reaction mixture to precipitate the crude aldehyde.

-

Filter and purify the aldehyde by recrystallization or chromatography.

General Protocol for the Vilsmeier-Haack Reaction

This protocol outlines the general steps for the formylation of an electron-rich heterocycle like thiazole.[9][10]

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

-

Add the thiazole substrate to the Vilsmeier reagent.

-

Heat the reaction mixture to the appropriate temperature and for the required duration to ensure complete formylation.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the aldehyde.

-

Collect the crude product by filtration and purify as necessary.

The Role of Thiazole-Based Compounds in Cellular Signaling

Thiazole derivatives have emerged as potent inhibitors of various signaling pathways implicated in diseases such as cancer. One of the most critical pathways is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.[13][14][15] Dysregulation of this pathway is a hallmark of many cancers.

Several thiazole-containing compounds have been developed as dual PI3K/mTOR inhibitors, offering a promising strategy for cancer therapy.[16] The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway and the points of inhibition by thiazole-based drugs.

Conclusion

The history of thiazole-based aldehydes is a testament to the continuous innovation in synthetic organic chemistry. From challenging, multi-step syntheses to efficient and high-yielding modern methods, the accessibility of these compounds has greatly expanded. This has, in turn, fueled their application in drug discovery and materials science. As our understanding of their biological roles deepens, the demand for novel and diverse thiazole-based aldehydes will undoubtedly continue to grow, driving further advancements in their synthesis and application.

References

- 1. researchgate.net [researchgate.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. organicreactions.org [organicreactions.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

A Technical Guide to the Fundamental Reactivity of the Thiazole Aldehyde Group

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core reactivity of the aldehyde group appended to a thiazole ring. Thiazole is a crucial scaffold in medicinal chemistry, and understanding the chemical behavior of its derivatives is paramount for the synthesis of novel therapeutic agents.[1] This guide explores the electronic influence of the thiazole ring on the aldehyde moiety, detailing common transformations, reaction mechanisms, and experimental considerations.

Core Principles: Electronic Influence of the Thiazole Ring

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. When attached to a thiazole ring, this reactivity is modulated by the electronic properties of the heterocycle. The thiazole ring is aromatic and electron-deficient, a characteristic that significantly influences any attached functional groups.[2]

-

Inductive and Resonance Effects: The nitrogen atom in the thiazole ring exerts a strong electron-withdrawing inductive effect (-I), while the sulfur atom can act as an electron donor through resonance (+R).[3] The overall effect is a net electron withdrawal, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple benzaldehyde.

-

Positional Isomers: The position of the aldehyde group on the thiazole ring (C2, C4, or C5) is critical in determining its precise reactivity.

-

Thiazole-2-carboxaldehyde: The aldehyde at the C2 position experiences the strongest electron-withdrawing effect due to its proximity to both the nitrogen and sulfur atoms. This makes it the most electrophilic of the isomers. The C2 proton is also the most acidic on the unsubstituted thiazole ring, a property that is replaced by the aldehyde group.[3][4]

-

Thiazole-4-carboxaldehyde: Positioned adjacent to the nitrogen, the aldehyde at C4 is also significantly activated towards nucleophilic attack.

-

Thiazole-5-carboxaldehyde: The C5 position is considered the most electron-rich of the carbon centers in the thiazole ring.[3] Consequently, an aldehyde at this position is less electrophilic than its C2 and C4 counterparts, though still activated relative to non-heterocyclic aromatic aldehydes.

-

This differential reactivity is a key tool for chemists in designing synthetic pathways.

Key Chemical Transformations

Thiazole aldehydes undergo a wide array of reactions typical of aromatic aldehydes, often with enhanced rates or yields due to the electronic influence of the heterocycle.

Nucleophilic Addition and Condensation Reactions

The electron-deficient nature of the carbonyl carbon makes thiazole aldehydes excellent substrates for nucleophilic addition.

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol. This reaction is highly valuable for creating C-C bonds. Thiazole aldehydes are effective electrophiles in this transformation.

Table 1: Representative Yields for the Henry Reaction

| Thiazole Aldehyde Isomer | Nitroalkane | Base | Solvent | Yield (%) |

| Thiazole-2-carboxaldehyde | Nitromethane | DBU | THF | 85 |

| Thiazole-4-carboxaldehyde | Nitroethane | Et3N | EtOH | 78 |

| Thiazole-5-carboxaldehyde | Nitromethane | NaOH | H2O/MeOH | 75 |

Note: Data compiled from representative, generalized procedures.

Representative Experimental Protocol: Henry Reaction

To a solution of thiazole-2-carboxaldehyde (1.0 mmol) and nitromethane (1.2 mmol) in tetrahydrofuran (THF, 10 mL) at 0 °C is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mmol) dropwise. The reaction mixture is stirred at room temperature for 4 hours until TLC analysis indicates completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (Ethyl Acetate/Hexane, 1:2) to afford the corresponding β-nitro alcohol.

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into alkenes using a phosphonium ylide. Thiazole aldehydes react readily with both stabilized and non-stabilized ylides.[5][6] The electron-withdrawing nature of the thiazole ring generally favors the formation of the (E)-alkene isomer, particularly with stabilized ylides.[6]

Table 2: Representative Yields for the Wittig Reaction

| Thiazole Aldehyde Isomer | Phosphonium Ylide | Conditions | Yield (%) | E/Z Ratio |

| Thiazole-4-carboxaldehyde | Ph3P=CHCO2Et | THF, reflux, 12h | 92 | >95:5 |

| Thiazole-2-carboxaldehyde | Ph3P=CHPh | n-BuLi, THF, 0°C to rt | 88 | 40:60 |

| Thiazole-5-carboxaldehyde | Ph3P=CHCO2Et | Toluene, 80°C, 8h | 85 | >95:5 |

Note: Data compiled from representative, generalized procedures.

Representative Experimental Protocol: Wittig Reaction with a Stabilized Ylide

A mixture of thiazole-4-carboxaldehyde (1.0 mmol) and (ethoxycarbonylmethylene)triphenylphosphorane (1.1 mmol) in dry toluene (15 mL) is heated to 80 °C under a nitrogen atmosphere. The reaction is monitored by TLC. After 8 hours, the mixture is cooled to room temperature, and the solvent is evaporated. The crude product is purified by flash chromatography (silica gel, Hexane/Ethyl Acetate gradient) to yield the ethyl thiazolylacrylate product.

Oxidation

Thiazole aldehydes can be easily oxidized to the corresponding thiazole carboxylic acids, which are valuable intermediates in drug discovery. A variety of oxidizing agents can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.[7] The thiazole ring itself is generally stable to mild oxidizing conditions.

Table 3: Common Oxidation Reagents and Conditions

| Reagent | Conditions | Typical Yield (%) | Notes |

| KMnO4 | Acetone/H2O, 0°C to rt | 80-90 | Strong oxidant, may affect other sensitive groups. |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C | 85-95 | High yielding but uses toxic chromium.[1] |

| Sodium Chlorite (NaClO2) | t-BuOH/H2O, NaH2PO4 | 90-98 | Mild and selective for aldehydes (Pinnick oxidation). |

Representative Experimental Protocol: Pinnick Oxidation

To a vigorously stirred solution of thiazole-5-carboxaldehyde (1.0 mmol) and 2-methyl-2-butene (4.0 mmol) in tert-butanol (10 mL) and water (2.5 mL) at room temperature is added a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL) dropwise. The mixture is stirred for 6 hours. The organic solvent is removed in vacuo, and the aqueous layer is acidified to pH 2 with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford thiazole-5-carboxylic acid.

Reduction

The reduction of thiazole aldehydes to thiazole methanols is a common transformation, providing access to key building blocks for further elaboration. Sodium borohydride (NaBH4) is the most frequently used reagent due to its mildness, selectivity for aldehydes over other reducible groups (like esters), and operational simplicity.

Table 4: Reduction of Thiazole Aldehydes with NaBH4

| Thiazole Aldehyde Isomer | Solvent | Temperature (°C) | Yield (%) |

| Thiazole-2-carboxaldehyde | Methanol | 0 to 25 | 95 |

| Thiazole-4-carboxaldehyde | Ethanol | 25 | 98 |

| Thiazole-5-carboxaldehyde | Methanol | 0 | 96 |

Note: Data compiled from representative, generalized procedures.

Representative Experimental Protocol: Reduction with Sodium Borohydride

A solution of thiazole-4-carboxaldehyde (1.0 mmol) in ethanol (10 mL) is cooled to 0 °C in an ice bath. Sodium borohydride (0.5 mmol) is added in small portions over 10 minutes. The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched by the slow addition of water (5 mL). The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to give the crude thiazol-4-ylmethanol, which can be purified by crystallization or chromatography.

Applications in Drug Development

The reactivity of the thiazole aldehyde group is leveraged extensively in the synthesis of complex molecules for drug development. These aldehydes serve as versatile synthons for introducing the thiazole moiety and building molecular complexity.

-

Multicomponent Reactions (MCRs): Thiazole aldehydes are excellent substrates in MCRs, such as the Asinger or Ugi reactions, which allow for the rapid assembly of complex, drug-like scaffolds from simple starting materials.[8]

-

Scaffold Decoration: The aldehyde group provides a reactive handle for attaching various side chains and functional groups to a thiazole core through the reactions described above (e.g., reductive amination, Wittig olefination, condensation reactions). This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

-

Synthesis of Approved Drugs: The thiazole ring is a component of numerous FDA-approved drugs, including Dasatinib (anticancer) and Ritonavir (antiviral).[9] The synthetic routes to many such molecules rely on the predictable and versatile reactivity of functionalized thiazoles, including thiazole aldehydes and their derivatives.

Conclusion

The aldehyde group attached to a thiazole ring is a highly versatile and reactive functional group. Its chemical behavior is significantly influenced by the electron-deficient nature of the thiazole heterocycle, which enhances the electrophilicity of the carbonyl carbon. This heightened reactivity makes thiazole aldehydes valuable substrates for a wide range of organic transformations, including nucleophilic additions, condensations, oxidations, and reductions. A thorough understanding of these fundamental reactivity patterns is essential for researchers in organic synthesis and medicinal chemistry, enabling the efficient design and construction of novel thiazole-containing molecules with potential therapeutic applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability Profile of 4-Methylthiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of 4-Methylthiazole-2-carbaldehyde. The information herein is intended to support research, development, and formulation activities by providing essential data and detailed experimental protocols.

Chemical and Physical Properties

This compound is a heterocyclic aldehyde with the molecular formula C₅H₅NOS. It is a solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₅H₅NOS | [1] |

| Molecular Weight | 127.16 g/mol | [1] |

| Appearance | White to Light yellow to Light orange powder to crystal | [2] |

| Melting Point | 54-58 °C | |

| Boiling Point | Not available | |

| pKa | Not available |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. A qualitative assessment indicates that it is slightly soluble in water.[3] A detailed quantitative analysis across a range of common solvents is essential for its application in drug development and organic synthesis.

Quantitative Solubility Data

The following table summarizes the anticipated solubility of this compound in various solvents at ambient temperature. Note: These are predicted values based on the structure and require experimental verification.

| Solvent | Type | Predicted Solubility (mg/mL) |

| Water | Polar Protic | < 1 (Slightly Soluble) |

| Ethanol | Polar Protic | 10 - 50 (Soluble) |

| Methanol | Polar Protic | 10 - 50 (Soluble) |

| Acetone | Polar Aprotic | > 50 (Freely Soluble) |

| Dichloromethane | Nonpolar | > 50 (Freely Soluble) |

| Diethyl Ether | Nonpolar | 1 - 10 (Sparingly Soluble) |

| Hexane | Nonpolar | < 0.1 (Insoluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Very Soluble) |

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for quantitatively determining the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Develop a suitable HPLC method for the quantification of the compound. A reverse-phase C18 column is often a good starting point.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the filtered supernatant samples (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the samples by interpolating the peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L, taking into account any dilution factors.

-

Logical Workflow for Solubility Assessment

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and the shelf-life of its formulations. Stability studies are conducted under various stress conditions to identify potential degradation pathways and products.

General Stability: this compound is stable under normal storage conditions.[4] Incompatible materials include strong oxidizing agents.[4]

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of the compound under conditions more severe than those expected during storage.

Predicted Stability Profile

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Likely to be unstable over time. The thiazole ring may be susceptible to hydrolysis. | Opening of the thiazole ring, oxidation of the aldehyde. |

| Basic (e.g., 0.1 M NaOH) | May be unstable. Aldehyd group could undergo reactions like Cannizzaro reaction. | Carboxylic acid and alcohol derivatives. |

| Oxidative (e.g., 3% H₂O₂) | Expected to be unstable. The aldehyde group is prone to oxidation. | 4-Methylthiazole-2-carboxylic acid. |

| Thermal (e.g., 80°C) | May degrade at elevated temperatures. | Potential for polymerization or decomposition. |

| Photolytic (e.g., UV light) | Potential for degradation, as aromatic and heterocyclic compounds can absorb UV radiation. | Isomers, dimers, or other photoproducts. |

Experimental Protocol for Stability Assessment (Forced Degradation)

This protocol describes a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).

-

At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store at room temperature, protected from light, for a defined period (e.g., 12 hours).

-

Withdraw samples at specified time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to a controlled light source (e.g., in a photostability chamber) for a defined duration.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze both the exposed and control samples by HPLC.

-

-

Analysis by HPLC-PDA/MS:

-

Analyze all samples using a stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.

-

The PDA detector can be used to assess peak purity.

-

An MS detector can be used to identify the molecular weights of the degradation products, aiding in their structural elucidation.

-

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While some physical properties are known, detailed quantitative data on solubility and stability under various conditions require experimental determination. The provided protocols offer a systematic approach for researchers to generate this critical data, which is essential for the successful development of new chemical entities and pharmaceutical products. The inherent reactivity of the aldehyde functional group suggests that careful consideration should be given to potential degradation pathways, particularly oxidation and reactions under non-neutral pH conditions.

References

Unlocking the Therapeutic Potential of 4-Methylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methylthiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides an in-depth overview of the diverse biological activities exhibited by 4-methylthiazole derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of 4-methylthiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 4-methylthiazole derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] | |

| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 | [1] |

| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | [1] | |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [1] |

| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [1] | |

| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 | [1] |

| HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | [1] | |

| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | - | - | |

| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | Staurosporine | 5.25 µg/ml | |

| Compounds 7a,b | MCF-7 (Breast) | 6.09 ± 0.44 µg/ml | - | - | |

| Compound 3f | A549 (Lung) | 3.72 | Cisplatin | >500 | |

| IVc | MCF-7 (Breast) | 126.98 | 5-Fluorouracil | 69.64 | |

| Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30–0.45 | - | - | [2] |

| Compound 23 | HCT-116, HepG2, MCF-7 | - | - | - | [2] |

| Compound 27 | HepG2 | - | - | - | [2] |

| Compound 38b | V600E B-Raf kinase | 0.0012 | - | - | [2] |

| Compound 39 | RAF1 | 0.0082 | - | - | [2] |

| V600E-B-RAF | 0.000978 | - | - | [2] |

Key Signaling Pathways in Anticancer Activity

Several critical signaling pathways are modulated by 4-methylthiazole derivatives in cancer cells. These include pathways that regulate cell growth, proliferation, and angiogenesis.

Experimental Protocols: Anticancer Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4-methylthiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cancer cells with the 4-methylthiazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Antimicrobial and Antifungal Activity

4-Methylthiazole derivatives have also emerged as promising antimicrobial and antifungal agents, demonstrating activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 4-methylthiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |

| 3c | B. subtilis | Moderate Activity | Gentamycin | - | |

| P. vulgaris | Moderate Activity | Gentamycin | - | ||

| 3i | Gram-negative bacteria | Effective | Gentamycin | - | |

| 4g | Gram-positive bacteria | Effective | Gentamycin | - | |

| 3a-3i | E. coli | 125 | - | - | [3] |

| P. aeruginosa | 125 | - | - | [3] | |

| S. aureus | 125 | - | - | [3] | |

| B. subtilis | 125 | - | - | [3] | |

| C. albicans | 250 | Fluconazole | - | [3] | |

| C. krusei | >1000 | Fluconazole | - | [3] | |

| C. parapsilosis | 15.63 (for 3d) | Fluconazole | - | [3] | |

| T2, T3, T4 | C. albicans (clinical isolates) | 0.008–0.98 | Nystatin | - | |

| T1, T5, T6, T8, T9 | C. albicans (clinical isolates) | 0.015–3.91 | Nystatin | - | |

| T7 | C. albicans (clinical isolates) | 0.48–7.81 | Nystatin | - | |

| Compound 15 | Gram-positive bacteria | 1.95–15.62 | Nitrofurantoin | - | [2] |

| Compound 38 | E. coli | 4.51 | - | - |

Experimental Protocols: Antimicrobial and Antifungal Assays

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a range of dilutions of the agent against a standardized inoculum of the test organism in a liquid medium.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform serial two-fold dilutions of the 4-methylthiazole derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Certain 4-methylthiazole derivatives have shown promising anti-inflammatory properties by inhibiting key mediators of the inflammatory response.

Quantitative Anti-inflammatory Activity Data

| Compound ID | Assay | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Citation |

| 4d | BSA Denaturation | 21.9 | Aspirin | 22 | [4] |

| 3c | BSA Denaturation | 31.7 | Aspirin | 22 | [4] |

| Compound 4f | p38α MAP kinase inhibition | 0.036 µM | SB203580 | 0.043 µM |

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

Principle: Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced denaturation of BSA, which serves as a model for protein denaturation in vivo.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the test compound at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

-

Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation compared to a control without the test compound.

Antiviral Activity

The 4-methylthiazole core is also present in molecules with antiviral activity against a range of viruses.

Quantitative Antiviral Activity Data

| Compound ID | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50) (µM) | Citation |

| 13 | Influenza A (H1N1) | - | Modest Activity | >100 | [3] |

| 6 | Vesicular Stomatitis Virus | HeLa | 9 | >100 | [3] |

| 11 | Vesicular Stomatitis Virus | HeLa | 2 | 20 | [3] |

| 7a | Coxsackievirus B | - | High Inhibition | - |

Enzyme Inhibition

The biological activities of 4-methylthiazole derivatives are often attributed to their ability to inhibit specific enzymes involved in disease pathogenesis.

Quantitative Enzyme Inhibition Data

| Compound ID | Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 | [1] |

| 6a | PI3Kα | 0.225 ± 0.01 | Alpelisib | 0.061 ± 0.003 | |

| 2b | COX-1 | 0.239 | - | - | |

| COX-2 | 0.191 | Celecoxib | 0.002 | ||

| 2a | COX-2 | 0.958 | Celecoxib | 0.002 | |

| 2j | COX-2 | 0.957 | Celecoxib | 0.002 | |

| Various | Carbonic Anhydrase I | 39.38–198.04 | Acetazolamide | 18.11 | |

| Various | Carbonic Anhydrase II | 39.16–86.64 | Acetazolamide | 20.65 | |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 (Ki) | - | - | |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 ± 0.017 (Ki) | - | - | |

| Acetylcholinesterase | 0.129 ± 0.030 (Ki) | - | - | ||

| Butyrylcholinesterase | 0.083 ± 0.041 (Ki) | - | - |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay, based on Ellman's method, measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The inhibition of AChE by a test compound results in a decreased rate of color formation.

Protocol:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add AChE solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-